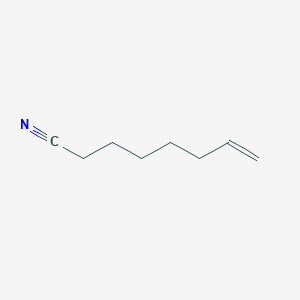
Bis(tri-o-tolylphosphine)palladium(0)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Bis(tri-o-tolylphosphine)palladium(0) is a chemical compound with the molecular formula C42H42P2Pd . It is used as a catalyst for palladium-catalyzed cross-coupling reactions, Kumada coupling, and Heck coupling . It is also used in amination and arylation reactions .
Synthesis Analysis
The synthesis of Bis(tri-o-tolylphosphine)palladium(0) involves the reaction of “Pd (DBA) 2” with tri-o-tolylphosphine in benzene . The reaction mixture is stirred at room temperature for 20 hours, resulting in a purple-brown solution .Molecular Structure Analysis
The molecular structure of Bis(tri-o-tolylphosphine)palladium(0) is represented by the SMILES string: [Pd].CC1=CC=CC=C1P(C1=CC=CC=C1C)C1=CC=CC=C1C.CC1=CC=CC=C1P(C1=CC=CC=C1C)C1=CC=CC=C1C . This indicates that the palladium atom is coordinated with two tri-o-tolylphosphine ligands .Chemical Reactions Analysis
As a catalyst, Bis(tri-o-tolylphosphine)palladium(0) is involved in various chemical reactions. It is used in palladium-catalyzed cross-coupling reactions, Kumada coupling, and Heck coupling . It is also used in amination and arylation reactions .Physical And Chemical Properties Analysis
Bis(tri-o-tolylphosphine)palladium(0) has a molecular weight of 715.1 g/mol . It has a melting point of 220-225 °C . The compound is air sensitive .Aplicaciones Científicas De Investigación
Synthesis and Structural Characterization
- Capturing a Ghost : A study attempted to improve the synthesis of bis[tris(o-tolyl)phosphine]palladium(0) but instead isolated a new compound, Pd(dba)[P(o-Tol)3]2, showcasing the intricacies of palladium chemistry and the significance of ligand and metal interactions. The study highlights the importance of palladium complexes in cross-coupling protocols and organometallic reactions, with a focus on the structural aspects such as bond lengths indicating the complex's metastability (Harding et al., 2013).
Catalytic Applications
Arylation of Catalyst-Poisoning ortho-Sulfanyl Aryl Halides : Bis(tri-tert-butylphosphine)palladium was utilized for the arylation of ortho-sulfanyl aryl halides, providing a solution to the poisoning behavior of aryl sulfides in cross-coupling reactions. This research underscores the adaptability of palladium catalysts in overcoming challenges related to substrate sensitivity (Vasu et al., 2017).
Efficient Ligands for Palladium-Catalyzed Reactions : The use of bis(tri-o-tolylphosphine)palladium(II) diacetate as a catalyst for coupling aromatic halides and alkenes, as well as for cycloisomerization reactions of enynes, demonstrates the role of palladium complexes as efficient catalysts in organic synthesis (Fulford, 2001).
Green Chemistry : Palladium complexes have been employed in Mizoroki–Heck reactions under mild conditions, showcasing the significance of ligand composition on catalytic activity. This research highlights the potential of palladium catalysts in environmentally friendly chemical processes (Oberholzer & Frech, 2013).
Novel Applications
- In Vivo Chemistry : Nanoencapsulated palladium has been explored for its in vivo catalysis capabilities, specifically targeting and treating disease through catalytic activity. This groundbreaking application opens new avenues for the use of palladium catalysts in biomedicine and therapeutics (Miller et al., 2017).
Safety And Hazards
Propiedades
IUPAC Name |
palladium;tris(2-methylphenyl)phosphane |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C21H21P.Pd/c2*1-16-10-4-7-13-19(16)22(20-14-8-5-11-17(20)2)21-15-9-6-12-18(21)3;/h2*4-15H,1-3H3; |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CUBIJGNGGJBNOC-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1P(C2=CC=CC=C2C)C3=CC=CC=C3C.CC1=CC=CC=C1P(C2=CC=CC=C2C)C3=CC=CC=C3C.[Pd] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C42H42P2Pd |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70449462 |
Source


|
| Record name | Pd[(o-tol)3P]2 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70449462 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
715.1 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Bis(tri-o-tolylphosphine)palladium(0) | |
CAS RN |
69861-71-8 |
Source


|
| Record name | Pd[(o-tol)3P]2 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70449462 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Bis(tri-o-tolylphosphine) Palladium(0) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-(Pyridin-2-YL)[1,2,3]triazolo[1,5-A]pyridine](/img/structure/B1311329.png)





![2-[(tert-Butoxycarbonyl)amino]-3-(trifluoromethoxy)benzoic acid](/img/structure/B1311346.png)





